molecular formula C19H20BrN3S B371441 3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 329779-60-4

3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B371441
CAS RN: 329779-60-4
M. Wt: 402.4g/mol
InChI Key: VTMMVYNXENQRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (hereafter referred to as “the compound”) is a synthetic compound with potential applications in scientific research. It is a derivative of pyrazole, a five-membered ring heterocyclic compound with a nitrogen atom at its center. Pyrazole derivatives are known to be versatile molecules, with a wide range of biological activities such as antimicrobial, anti-inflammatory, and antifungal properties. The compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

The compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been shown to have potential antimicrobial, anti-inflammatory, and antifungal properties. In addition, the compound has been studied for its ability to inhibit the growth of cancer cells in vitro. It has also been studied for its potential uses in the treatment of Alzheimer’s disease and other neurological disorders.

Mechanism of Action

The mechanism of action of the compound is not yet fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes involved in cellular processes. For example, the compound has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins. Additionally, the compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of the compound are still being studied. However, it has been shown to have a variety of effects on cells and tissues. For example, the compound has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have anti-inflammatory and antifungal properties. It has also been studied for its ability to inhibit the activity of certain enzymes involved in cellular processes, such as cyclooxygenase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in lab experiments. First, it is relatively easy to synthesize and can be isolated and purified using column chromatography. Additionally, it has been shown to have a variety of effects on cells and tissues, making it a useful tool for studying biochemical and physiological processes. However, the compound also has some limitations. For example, its mechanism of action is not yet fully understood, and its effects on cells and tissues are still being studied.

Future Directions

The compound has a variety of potential applications in scientific research. One possible future direction is to further investigate its mechanism of action and its effects on cells and tissues. Additionally, further research could be conducted to explore the compound’s potential applications in the treatment of diseases such as Alzheimer’s and other neurological disorders. Additionally, further research could be conducted to investigate the compound’s potential as an antimicrobial, anti-inflammatory, and antifungal agent. Finally, further research could be conducted to explore the compound’s potential applications in the field of drug development.

Synthesis Methods

The compound can be synthesized via a simple two-step reaction. The first step involves the condensation of 4-bromobenzaldehyde and 4-isopropylbenzaldehyde to form the desired product. This reaction requires the use of a suitable base, such as pyridine, and a catalyst, such as a Lewis acid. The second step involves the addition of thiourea to the reaction mixture, followed by the addition of a reducing agent such as sodium borohydride. The reaction is then heated to complete the synthesis. The product can be isolated and purified by column chromatography.

properties

IUPAC Name

5-(4-bromophenyl)-3-(4-propan-2-ylphenyl)-3,4-dihydropyrazole-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3S/c1-12(2)13-3-5-15(6-4-13)18-11-17(22-23(18)19(21)24)14-7-9-16(20)10-8-14/h3-10,12,18H,11H2,1-2H3,(H2,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMMVYNXENQRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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